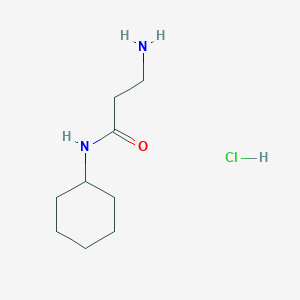
3-Amino-N-cyclohexylpropanamide hydrochloride
Descripción general
Descripción
3-Amino-N-cyclohexylpropanamide hydrochloride is a useful research compound. Its molecular formula is C9H19ClN2O and its molecular weight is 206.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Amino-N-cyclohexylpropanamide hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C9H18N2O·HCl, with a molecular weight of approximately 241.33 g/mol. The structure features an amino group and a cyclohexyl group attached to the nitrogen atom of the amide, which influences its chemical properties and biological activity.
The biological activity of this compound involves interactions with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with proteins, affecting their activity. Additionally, the cyclohexyl group contributes to hydrophobic interactions, influencing the compound's binding affinity and specificity for various biological targets.
Biological Activity
Research indicates that 3-amino-N-cyclohexylpropanamide exhibits significant biological activity in several contexts:
- Proteomics Research : It serves as a ubiquitin binding motif (UBM), specifically recognizing and binding to K48-linked polyubiquitin chains, which are crucial for targeting proteins for degradation by the proteasome.
- Pharmacological Applications : The compound has been investigated for its potential role in treating inflammatory conditions and neuropathic pain by modulating P2X7 receptors, which are involved in various inflammatory processes .
Case Studies and Research Findings
- Inflammation and Pain Models : Studies have demonstrated that antagonists targeting P2X7 receptors can significantly improve functional recovery in animal models of spinal cord injury and reduce cell death, indicating a potential therapeutic role for compounds like 3-amino-N-cyclohexylpropanamide in managing inflammation-related disorders .
- Ubiquitin Pathway Modulation : The ability of this compound to bind to polyubiquitin chains suggests its utility in research focused on protein degradation mechanisms, which are critical in various diseases, including cancer.
Comparative Analysis with Similar Compounds
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| This compound | Contains cyclohexyl group enhancing binding properties | Significant activity in proteomics and pharmacology |
| 3-Amino-N-cyclobutylpropanamide hydrochloride | Smaller cyclic structure affecting hydrophobicity | Limited studies on biological interactions |
| 3-Amino-N-methylpropanamide hydrochloride | Methyl substitution altering binding dynamics | Explored for enzyme interactions |
The comparative analysis highlights that this compound possesses unique structural features that enhance its biological activity compared to similar compounds.
Propiedades
IUPAC Name |
3-amino-N-cyclohexylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c10-7-6-9(12)11-8-4-2-1-3-5-8;/h8H,1-7,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDMKQCBPYHNMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















